molecular formula C22H30N4O3 B603262 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone CAS No. 1676054-26-4

3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone

Cat. No.: B603262
CAS No.: 1676054-26-4
M. Wt: 398.5g/mol
InChI Key: WONLBADSHITMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the morpholine and phenylpiperazine substituents. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyridinone core or the substituents.

    Substitution: The phenylpiperazine and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenylpiperazine or morpholine moieties.

Scientific Research Applications

3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone: shares structural similarities with other pyridinone derivatives and compounds containing morpholine and phenylpiperazine groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1676054-26-4

Molecular Formula

C22H30N4O3

Molecular Weight

398.5g/mol

IUPAC Name

3-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-6-[(4-phenylpiperazin-1-yl)methyl]pyridin-4-one

InChI

InChI=1S/C22H30N4O3/c1-23-19(15-21(27)22(28)20(23)17-25-11-13-29-14-12-25)16-24-7-9-26(10-8-24)18-5-3-2-4-6-18/h2-6,15,28H,7-14,16-17H2,1H3

InChI Key

WONLBADSHITMFR-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)C(=C1CN2CCOCC2)O)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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